molecular formula C11H11NO3 B1373526 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 293741-61-4

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B1373526
CAS No.: 293741-61-4
M. Wt: 205.21 g/mol
InChI Key: PSYAJNGSTXIZIY-UHFFFAOYSA-N
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Description

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound . It is a useful organic building block . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzo[1,4]oxazin-3-one-based compounds has been discussed in a paper . The paper discusses the synthesis of these compounds from 1,5-difluoro-2,4-dinitrobenzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C1N(C)C2=CC(C(C)=O)=CC=C2OC1 . The InChI representation is 1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of benzo[1,4]oxazin-3-one-based compounds has been discussed in a paper . The paper discusses the synthesis of these compounds from 1,5-difluoro-2,4-dinitrobenzene .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C11H11NO3 . It has a molecular weight of 205.21 . The compound is a solid .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • A study by López-Iglesias et al. (2015) detailed the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, leading to the production of a key precursor for the antimicrobial agent Levofloxacin. This illustrates the role of benzoxazine derivatives in synthesizing complex pharmaceuticals (López-Iglesias et al., 2015).

Chemical Rearrangements and Reactions

  • Faragher and Gilchrist (1979) investigated the thermal and acid-catalysed rearrangements of dihydro-1,2-oxazines, contributing to the understanding of the reactivity and transformation pathways of benzoxazine compounds (Faragher & Gilchrist, 1979).
  • Prousis et al. (2013) explored the reactivity of 2-methyl-4H-3,1-benzoxazin-4-ones under microwave irradiation, which is significant for developing new synthetic methods and applications in various fields (Prousis et al., 2013).

Structural and Crystallographic Studies

  • Ravikumar et al. (2012) reported on the structures of benzoxazine-fused triazoles, highlighting the potential of benzoxazine derivatives in structural chemistry and crystallography (Ravikumar et al., 2012).

Antimicrobial Activity

  • Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and assessed their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Fang et al., 2011).

Novel Derivatives and Biological Activity

  • Guguloth (2021) synthesized novel derivatives of [1,4]benzoxazinone, demonstrating the ongoing research in creating new compounds and evaluating their potential applications (Guguloth, 2021).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . It is also classified as an eye irritant and skin irritant .

Properties

IUPAC Name

6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6(13)8-3-4-10-9(5-8)12-11(14)7(2)15-10/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYAJNGSTXIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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